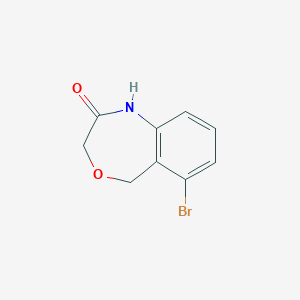

6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

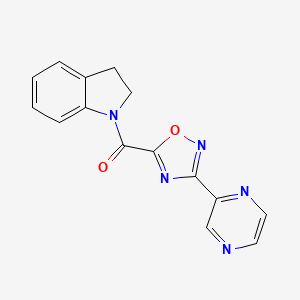

“6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” is a chemical compound . It is also known as "4,1-Benzoxazepin-2 (3H)-one, 7-bromo-1,5-dihydro-" and "7-bromo-1,5-dihydro-4,1-benzoxazepin-2 (3H)-one" .

Synthesis Analysis

The synthesis of similar benzoxazepine derivatives has been achieved through various methods . For instance, N-alkylation of N-methylanthranilic acid with an α-chloroacid followed by intramolecular cyclization can yield 4,1-benzoxazepine-3,5-dione . Another method involves the treatment of N-tosyl-1,3-aminoalcohols with bromoethylsulfonium salts, which upon intramolecular cyclization affords 4,1-benzoxazepines .Molecular Structure Analysis

The molecular structure of “6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” can be represented by the InChI code:1S/C9H8BrNO2/c10-7-2-1-3-8-6 (7)4-13-5-9 (12)11-8/h1-3H,4-5H2, (H,11,12) . Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions. For example, they can undergo alkoxycarbonylation reaction with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo [1,4]dioxine-6-carboxylic acid t-butyl ester .Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one” is 242.07 . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Ligands

Research has identified compounds within the benzoxazepine class, such as 6-Bromo derivatives, as having high affinity for D1 dopamine receptors. These compounds have been synthesized and evaluated for their affinity, showing potential for further in vivo studies and resolution into active and inactive enantiomers, which could lead to new treatments for neurological disorders (Neumeyer et al., 1991).

Antiproliferative Activity

A study on the modification of kenpaullone, a 9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one, by chemical transformations to accommodate metal ions, showed that the gallium complex exhibited significantly higher cytotoxicity against human tumor cell lines in vitro. This highlights the potential of metal-based paullone derivatives in cancer treatment (Dobrov et al., 2006).

Stereoselectivity in D1 Receptor Binding

The synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue revealed that the R-(+) enantiomers bound to D1 receptor sites with much higher affinity and selectivity than their S-(-) antipodes. This study underscores the importance of stereochemistry in the development of D1 agonists (Neumeyer et al., 1992).

Antioxidant Activity and Lipid Peroxidation Inhibition

Amino-1,5-benzoxazepines were synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation in vitro. This research provides insights into the potential of benzoxazepines as antioxidants and anti-inflammatory agents, contributing to the understanding of their therapeutic potential (Neochoritis et al., 2010).

Bromodomain Inhibitors

The development and characterization of benzoisoxazoloazepine BET bromodomain inhibitors, including their ability to attenuate BET-dependent gene expression in vivo, demonstrates the therapeutic potential of these compounds in treating hematological malignancies. This research contributes to the ongoing efforts to target epigenetic regulators for cancer therapy (Albrecht et al., 2016).

Eigenschaften

IUPAC Name |

6-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-2-1-3-8-6(7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFWCTZDILIVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)NC(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)

![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)

![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)